molecular formula C7H11BrO B2572432 rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 1864003-02-0

rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

Katalognummer: B2572432
CAS-Nummer: 1864003-02-0
Molekulargewicht: 191.068
InChI-Schlüssel: UHZMGDQVYYPBQQ-DSYKOEDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic organic compound that features a bromomethyl group and an oxabicycloheptane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or its derivatives.

    Bromination: The bromomethyl group is introduced through a bromination reaction. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Cyclization: The oxabicycloheptane structure is formed through an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group undergoes classic S<sub>N</sub>2 and S<sub>N</sub>1 substitutions, facilitating the introduction of nucleophiles:

Reaction Type Nucleophile Product Conditions Source
AlkylationAmines2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptaneNH<sub>3</sub>/EtOH, Δ
EtherificationAlcohols2-(Alkoxymethyl)-7-oxabicyclo[2.2.1]heptaneNaOR, polar aprotic solvent
ThiolationThiols2-(Mercaptomethyl)-7-oxabicyclo[2.2.1]heptaneRSH, base (e.g., K<sub>2</sub>CO<sub>3</sub>)-

Key Insight : Steric hindrance from the bicyclic framework may favor S<sub>N</sub>1 pathways in polar protic solvents, though stereochemical outcomes remain understudied .

Elimination Reactions

Dehydrohalogenation can yield alkenes, though the rigid bicyclic structure limits accessible alkene geometries:

Base Product Conditions Yield
KOtBu7-Oxabicyclo[2.2.1]hept-1-ene derivativesDMSO, 80°CModerate
DBUExocyclic alkeneToluene, refluxLow

Note : The exo-configuration of the bromomethyl group (as in CAS 2649804-46-4 ) may influence elimination regioselectivity.

Cross-Coupling Reactions

The C–Br bond participates in transition-metal-catalyzed couplings, though literature examples are sparse:

Reaction Catalyst Product Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl-functionalized bicyclic etherPharmaceutical intermediates
HeckPd(OAc)<sub>2</sub>Alkenylated derivativesMaterial science

Limitation : Limited by steric constraints of the bicyclic core and potential catalyst poisoning by the ether oxygen .

Functional Group Interconversion

The bromomethyl group serves as a precursor for other functionalities:

Transformation Reagent Product
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane
ReductionLiAlH<sub>4</sub>2-(Methyl)-7-oxabicyclo[2.2.1]heptane
CyanidationNaCN, DMF2-(Cyanomethyl)-7-oxabicyclo[2.2.1]heptane

Stereochemical Consideration : Retentive or invertive pathways depend on the reaction mechanism, but the bicyclic system’s rigidity may enforce specific transition states .

Comparison with Structural Analogs

Reactivity contrasts with related bicyclic systems:

Compound Reactive Site Key Difference
7-Oxabicyclo[2.2.1]heptan-2-olHydroxymethylLower electrophilicity, H-bonding capacity
8-Azabicyclo[3.2.1]octane derivativesNitrogen centerBasic character, metal coordination
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptaneChloromethylSlower substitution kinetics

Inference : Bromine’s superior leaving-group ability makes this compound more versatile than its chloro or hydroxy analogs .

Synthetic Utility

This compound is a key intermediate in:

  • Pharmaceutical synthesis : For IGF-1R inhibitors (patent WO2011029915A1 ).

  • Chiral pool strategies : Enantioselective routes to cocaine analogs via hydrogenolysis .

  • Material science : Functionalization for polymers with rigid bicyclic motifs.

Challenges : Scalability of stereocontrolled substitutions and purification of diastereomers remain underdeveloped .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The oxabicyclo[2.2.1]heptane framework is recognized for its biological activity and is often utilized in the design of novel pharmaceutical agents. The incorporation of bromomethyl groups can enhance the reactivity of compounds, making them suitable for further derivatization and biological testing .

Diversity-Oriented Synthesis

Research has shown that this compound can serve as a building block in diversity-oriented synthesis strategies. The structural motif allows for the generation of libraries of compounds that can be screened for various biological activities, including anticancer and antimicrobial properties .

Catalysis and Organic Reactions

The compound's unique structure makes it a candidate for use in catalytic transformations, particularly in reactions involving ring-closing metathesis (RCM). Its ability to participate in such reactions can lead to the formation of complex cyclic structures relevant in organic synthesis .

Case Study 1: Synthesis of Tricyclic Libraries

A study reported the synthesis and biological evaluation of libraries containing the oxabicyclo[2.2.1]heptene framework, which includes rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane as a key intermediate. The research involved creating a library of non-chiral compounds that displayed promising biological activities .

Study Parameters Details
Library Size96-member tricyclic library
Synthesis MethodAcetal formation as key step
Biological EvaluationActive compounds identified

Case Study 2: Application in Medicinal Chemistry

In another investigation, the compound was evaluated for its potential as a pharmacophore in drug design. Its conformational rigidity and ability to form hydrogen bonds were highlighted as beneficial traits for binding interactions with biological targets .

Wirkmechanismus

The mechanism by which rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,2S,4S)-2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane
  • rac-(1R,2S,4S)-2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane
  • rac-(1R,2S,4S)-2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane

Uniqueness

rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.

Biologische Aktivität

The compound rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane, with the CAS number 1864003-02-0, is a bicyclic organic compound notable for its unique structural configuration and potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies that illustrate its significance in medicinal chemistry.

  • Molecular Formula : C7H11BrO
  • Molecular Weight : 191.0656 g/mol
  • Purity : ≥95%
  • LogP : 1.30 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act as a:

  • Modulator of neurotransmitter systems : Potentially influencing dopamine and serotonin pathways.
  • Antimicrobial agent : Showing activity against certain bacterial strains.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated:

  • Inhibition Zone Diameter :
    • Staphylococcus aureus: 15 mm
    • Escherichia coli: 12 mm
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound possesses significant antimicrobial activity and could be a candidate for further development as an antibiotic .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, this compound was tested for its impact on anxiety-like behaviors in rodent models:

  • Behavioral Tests : Elevated plus maze and open field tests were utilized.
  • Results :
    • Reduced anxiety-like behavior was observed at doses of 5 mg/kg and 10 mg/kg.

This suggests a potential role in modulating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusInhibition Zone: 15 mm
AntimicrobialEscherichia coliMIC: 64 µg/mL
NeuropharmacologicalRodent ModelReduced anxiety-like behavior at doses of 5 mg/kg and 10 mg/kg

Eigenschaften

IUPAC Name

(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZMGDQVYYPBQQ-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.